1,3-Bis(1,2,2,3-tetrafluoropropoxy)propan-2-ol
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Overview
Description
1,3-Bis(1,2,2,3-tetrafluoropropoxy)propan-2-ol is a chemical compound belonging to the class of fluorinated alcohols. It is known for its unique properties, including high thermal stability and resistance to chemical degradation. This compound has a molecular formula of C9H12F8O3 and a molecular weight of 320.18 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(1,2,2,3-tetrafluoropropoxy)propan-2-ol typically involves the reaction of 3-(2,2,3,3-tetrafluoropropoxy)propene with propylene glycol in the presence of a base catalyst. The reaction conditions include a temperature range of 125-130°C and a predicted density of 1.379±0.06 g/cm³ .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of fluorinated intermediates and controlled reaction conditions to ensure high yield and purity. The compound is stored at temperatures between 2-8°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(1,2,2,3-tetrafluoropropoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.
Major Products
The major products formed from these reactions include various fluorinated derivatives and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3-Bis(1,2,2,3-tetrafluoropropoxy)propan-2-ol has been widely used in various scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Bis(1,2,2,3-tetrafluoropropoxy)propan-2-ol involves lowering the surface energy of the substrate it is applied to. This results in the formation of a superhydrophobic surface that repels water and other liquids. The presence of fluorine atoms in the molecule creates a low surface energy, contributing to its unique surface properties.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3-Tetrafluoro-1-propanol: Another fluorinated alcohol with similar properties but different molecular structure.
3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol: Used as a surfactant and in liquid chromatography.
Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]: Known for its high fluorine content and unique chemical properties.
Uniqueness
1,3-Bis(1,2,2,3-tetrafluoropropoxy)propan-2-ol stands out due to its combination of high thermal stability, resistance to chemical degradation, and ability to form superhydrophobic surfaces. These properties make it particularly valuable in applications requiring durable and long-lasting materials.
Properties
Molecular Formula |
C9H12F8O3 |
---|---|
Molecular Weight |
320.18 g/mol |
IUPAC Name |
1,3-bis(1,2,2,3-tetrafluoropropoxy)propan-2-ol |
InChI |
InChI=1S/C9H12F8O3/c10-3-8(14,15)6(12)19-1-5(18)2-20-7(13)9(16,17)4-11/h5-7,18H,1-4H2 |
InChI Key |
DLHAJWKNTVEMFD-UHFFFAOYSA-N |
Canonical SMILES |
C(C(COC(C(CF)(F)F)F)O)OC(C(CF)(F)F)F |
Origin of Product |
United States |
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